molecular formula C7H10N2O2 B13123513 Ethyl 3,4-dihydropyridazine-3-carboxylate

Ethyl 3,4-dihydropyridazine-3-carboxylate

Cat. No.: B13123513
M. Wt: 154.17 g/mol
InChI Key: FJQWRLZTTDFMRL-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Contemporary Organic Chemistry Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These molecules are of paramount importance in modern organic chemistry, forming the structural core of a vast array of natural products and synthetic compounds. nih.govfrontiersin.org Their significance is underscored by their prevalence in pharmaceuticals; an analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle.

The diverse applications of nitrogen heterocycles stem from their versatile chemical reactivity and their ability to engage in specific biological interactions. nih.govwikipedia.org They are integral to the structure of essential biomolecules like nucleic acids, proteins, and vitamins. frontiersin.org In addition to their medicinal applications, which include antibiotics, anticancer agents, and antivirals, nitrogen heterocycles are crucial in agrochemicals, polymers, dyes, and materials science. nih.govdntb.gov.ua Their ability to act as ligands, catalysts, and versatile synthetic building blocks makes them a cornerstone of ongoing research and development in numerous chemical industries. nih.govdntb.gov.ua

Overview of Pyridazine (B1198779) and Partially Saturated Dihydropyridazine (B8628806) Ring Systems

Pyridazine (C₄H₄N₂) is a six-membered aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms within the ring, classifying it as a 1,2-diazine. researchgate.netbeilstein-journals.org This arrangement of nitrogen atoms renders the pyridazine ring electron-deficient and imparts unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous in drug design. researchgate.net The parent compound is a colorless liquid, and its derivatives are found in a number of herbicides and pharmaceuticals. epa.gov

Partially saturated derivatives of pyridazine, such as dihydropyridazines, represent a subclass where the aromaticity of the parent ring is removed by the addition of hydrogen atoms. The 3,4-dihydropyridazine ring system, specifically, is a non-aromatic, six-membered heterocycle containing two adjacent nitrogen atoms and a single carbon-carbon double bond. This structural modification from the fully aromatic pyridazine significantly alters the molecule's geometry and electronic properties, leading to different reactivity profiles and potential applications.

PropertyPyridazine3,4-Dihydropyridazine
Chemical FormulaC₄H₄N₂C₄H₆N₂
AromaticityAromaticNon-aromatic
Ring StructurePlanar, six-membered ring with two adjacent nitrogen atoms and alternating double bonds.Non-planar, six-membered ring with two adjacent nitrogen atoms and one C=C double bond.
Key FeatureElectron-deficient aromatic system. beilstein-journals.orgPartially saturated heterocyclic system.

Specific Research Focus on Ethyl 3,4-Dihydropyridazine-3-carboxylate within the Broader Dihydropyridazine Subclass

Within the dihydropyridazine family, this compound stands as a specific molecular target of research interest. The focus on this particular compound is largely driven by the challenge and utility of its synthesis, which provides access to a functionalized heterocyclic scaffold. A primary and powerful method for constructing the core ring of this and related compounds is the 1,3-dipolar cycloaddition reaction. frontiersin.orgwikipedia.org

This type of reaction involves the combination of a 1,3-dipole with a "dipolarophile" to form a five-membered ring, which can then be further transformed. wikipedia.orglibretexts.org For the synthesis of this compound, a plausible and investigated pathway involves the reaction between a diazo compound (the 1,3-dipole) and an alkene (the dipolarophile). nih.govwikipedia.org Specifically, the reaction between a suitable diazo compound and ethyl acrylate (B77674) serves as a key synthetic strategy. nih.govresearchgate.net This cycloaddition is a concerted, six-π-electron process that efficiently constructs the heterocyclic ring with the desired ethyl carboxylate substituent at the 3-position. frontiersin.org

The research interest in this specific molecule is thus tied to the exploration and optimization of such cycloaddition methodologies. The resulting this compound serves as a versatile synthetic intermediate, where the ester functionality and the dihydropyridazine ring can be subjected to further chemical modifications to generate a library of more complex molecules.

Reaction ComponentExample MoleculeRole in Synthesis
1,3-DipoleDiazo CompoundProvides the N-N-C fragment of the heterocyclic ring. nih.gov
DipolarophileEthyl acrylateProvides the C-C-C backbone and the ethyl carboxylate group. nih.govresearchgate.net
Reaction Type1,3-Dipolar CycloadditionForms the core dihydropyridazine ring structure. frontiersin.orgwikipedia.org

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

ethyl 3,4-dihydropyridazine-3-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3,5-6H,2,4H2,1H3

InChI Key

FJQWRLZTTDFMRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC=CN=N1

Origin of Product

United States

Synthetic Methodologies for Ethyl 3,4 Dihydropyridazine 3 Carboxylate and Analogs

Classical Synthetic Approaches to Dihydropyridazines

Traditional methods for synthesizing dihydropyridazines often rely on the formation of the heterocyclic ring through the reaction of two or more components, leading to the desired cyclic structure. These approaches have been foundational in heterocyclic chemistry and continue to be utilized.

Annulation Reactions via Multicomponent Condensations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. While specific examples detailing the synthesis of ethyl 3,4-dihydropyridazine-3-carboxylate via a one-pot multicomponent reaction are not extensively documented, the synthesis of related dihydropyridine (B1217469) and fused 1,4-dihydropyridine (B1200194) derivatives through similar strategies is well-established. These reactions often proceed through a cascade of condensation, addition, and cyclization steps. For instance, the Hantzsch dihydropyridine synthesis, a well-known MCR, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).

A one-pot, multi-component condensation of dimedone, an aldehyde, malononitrile, and ammonium acetate using glycerol (B35011) as a green solvent has been reported to produce fused 1,4-dihydropyridine derivatives in excellent yields (87-92%). The reaction is proposed to proceed via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. While this example leads to a dihydropyridine, the principles of multicomponent reactions are applicable to the synthesis of other nitrogen-containing heterocycles.

Reactant 1Reactant 2Reactant 3Reactant 4SolventProductYield (%)
DimedoneBenzaldehydeMalononitrileAmmonium AcetateGlycerolFused 1,4-dihydropyridine92
Dimedone4-ChlorobenzaldehydeMalononitrileAmmonium AcetateGlycerolFused 1,4-dihydropyridine90
Dimedone4-MethylbenzaldehydeMalononitrileAmmonium AcetateGlycerolFused 1,4-dihydropyridine91
Dimedone4-MethoxybenzaldehydeMalononitrileAmmonium AcetateGlycerolFused 1,4-dihydropyridine88

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Multifunctional Precursors

The reaction of hydrazine derivatives with multifunctional precursors, particularly those containing carbonyl and α,β-unsaturated functionalities, is a fundamental approach to constructing the dihydropyridazine (B8628806) ring. The reaction of hydrazine hydrate (B1144303) with α,β-unsaturated esters can lead to the formation of pyrazolidinone derivatives, which can be considered as isomers or related structures to dihydropyridazines. For example, the reaction of ethyl acrylate (B77674) with hydrazine hydrate has been shown to produce 1-(ethoxycarbonylethyl)pyrazolidin-3-one and related products through Michael addition followed by cyclization.

While the direct synthesis of this compound from simple α,β-unsaturated esters and hydrazine can be complex and lead to various products, the use of more elaborate precursors can provide better control over the reaction outcome. For instance, a Lewis acid-catalyzed annulation of cyclopropane (B1198618) carbaldehydes with aryl hydrazines has been demonstrated for the synthesis of tetrahydropyridazines. nih.gov This reaction proceeds through the opening of the cyclopropane ring followed by cyclization with the hydrazine moiety.

Hydrazine DerivativeMultifunctional PrecursorProduct
Hydrazine hydrateEthyl acrylate1-(Ethoxycarbonylethyl)pyrazolidin-3-one
Hydrazine hydrateDiethyl glutaconate4,8-Bis(ethoxycarbonylmethyl)-1,5-diazabicyclo[3.3.0]octane-2,6-dione
Aryl hydrazinesCyclopropane carbaldehydesTetrahydropyridazines

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions for Dihydropyridazine-3(2H)-ones

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. wikipedia.org This reaction involves the cycloaddition of an electron-poor diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an alkene or alkyne. nih.gov The initial cycloadduct often undergoes a retro-Diels-Alder reaction with the extrusion of a small molecule, typically nitrogen gas, to form a dihydropyridazine. nih.gov

This methodology has been successfully applied to the synthesis of dihydropyridazine-3(2H)-ones. In a notable example, the reaction of tetrazines bearing leaving groups at the 3,6-positions with alkenes in the presence of moisture leads to the formation of 4,5-dihydropyridazine-3(2H)-ones in high yields. The reaction proceeds through the typical IEDDA pathway, followed by hydrolysis of the intermediate to afford the final product.

Tetrazine DerivativeAlkeneSolventProductYield (%)
3,6-Dichloro-1,2,4,5-tetrazineNorborneneCH2Cl2/H2OPolycyclic 4,5-dihydropyridazine-3(2H)-one95
3,6-Dibromo-1,2,4,5-tetrazineNorborneneCH2Cl2/H2OPolycyclic 4,5-dihydropyridazine-3(2H)-one96
3,6-Dichloro-1,2,4,5-tetrazineStyreneCH2Cl2/H2O5-Phenyl-4,5-dihydropyridazine-3(2H)-one85
3,6-Dichloro-1,2,4,5-tetrazineCyclopenteneCH2Cl2/H2OBicyclic 4,5-dihydropyridazine-3(2H)-one92

Base-Promoted Annulation of Cyclopropanecarboxylates

A recently developed method for the synthesis of highly functionalized 1,4-dihydropyridazines involves the base-promoted annulation of alkyl 2-aroyl-1-chlorocyclopropanecarboxylates with hydrazones. organic-chemistry.org This transition-metal-free reaction proceeds under mild basic conditions and provides access to a range of dihydropyridazine derivatives in moderate to good yields. organic-chemistry.org The reaction mechanism is proposed to involve the formation of a cyclopropene (B1174273) intermediate, which then undergoes a cascade of reactions with the hydrazone to form the dihydropyridazine ring. organic-chemistry.org The choice of base and solvent is crucial for the success of this transformation, with cesium carbonate in a mixture of THF and DMF being identified as the optimal condition. organic-chemistry.org

HydrazoneCyclopropanecarboxylateBaseSolventProductYield (%)
Benzaldehyde phenylhydrazoneEthyl 2-benzoyl-1-chlorocyclopropanecarboxylateCs2CO3THF/DMFEthyl 1,4,5,6-tetraphenyl-1,4-dihydropyridazine-3-carboxylate analog75
4-Chlorobenzaldehyde phenylhydrazoneEthyl 2-(4-chlorobenzoyl)-1-chlorocyclopropanecarboxylateCs2CO3THF/DMFSubstituted 1,4-dihydropyridazine82
4-Methylbenzaldehyde phenylhydrazoneEthyl 2-(4-methylbenzoyl)-1-chlorocyclopropanecarboxylateCs2CO3THF/DMFSubstituted 1,4-dihydropyridazine78

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful technique in this regard, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave-Assisted Synthetic Enhancements in Dihydropyridazine Chemistry

Microwave irradiation has been widely applied to accelerate a variety of organic transformations, including the synthesis of heterocyclic compounds. While specific reports on the microwave-assisted synthesis of this compound are scarce, the application of this technology to the synthesis of related dihydropyridine and dihydropyrimidine (B8664642) derivatives provides strong evidence for its potential in dihydropyridazine chemistry.

For example, the Hantzsch synthesis of 1,4-dihydropyridines has been significantly improved using microwave irradiation. In one study, a solvent-free, three-component reaction of a β-ketoester, an aldehyde, and ammonium acetate was catalyzed by lanthanum oxide under microwave irradiation, affording the desired dihydropyridines in excellent yields (90-98%) within a very short reaction time (40-80 seconds).

Similarly, the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a related heterocyclic carboxylate, was achieved in a one-pot reaction with a 73% yield using microwave energy, which significantly reduced the reaction time compared to conventional heating. scielo.org.mx The synthesis of fluorescent 1,4-dihydropyridine nucleoside analogues has also been successfully carried out under solvent-free microwave conditions, yielding products in very high yields (86–96%). nih.gov These examples highlight the potential of microwave-assisted synthesis to provide a rapid and efficient route to this compound and its analogs.

Reaction TypeReactantsCatalystConditionsProductYield (%)Reaction Time
Hantzsch Dihydropyridine Synthesisβ-ketoester, aldehyde, ammonium acetateLanthanum oxideMicrowave, solvent-free1,4-Dihydropyridine90-9840-80 s
Grohe-Heitzer ReactionEthyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, triethyl orthoformate, ammoniaCeCl3Microwave, 100 °CEthyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate73Not specified
Hantzsch Condensation3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine, β-keto ester, ammonium acetateBa(NO3)2Microwave, solvent-free, 60 °C1,4-Dihydropyridine nucleoside analogue86-96Not specified

Catalyst-Free Methodologies for Dihydropyridazine Construction

The synthesis of dihydropyridazine scaffolds without the use of a catalyst is a key area of interest in green chemistry. These methods often rely on the intrinsic reactivity of the starting materials, sometimes enhanced by thermal or microwave irradiation, to achieve the desired cyclization.

One prominent catalyst-free approach involves the [4+2] cycloaddition (Diels-Alder reaction) of in situ generated 1,2-diaza-1,3-dienes. This method provides an efficient route to structurally diverse and functionalized tetrahydropyridazines. rsc.org The reaction proceeds by the self-cycloaddition of the transient 1,2-diaza-1,3-diene species, which are generated from suitable precursors, leading to the formation of the heterocyclic ring in a single, atom-economical step. rsc.org Similarly, transition-metal-free (4 + 2) cycloadditions between alkoxyallenes and 1,2-diaza-1,3-dienes have been developed, yielding 1,4,5,6-tetrahydropyridazines with high efficiency and a broad substrate scope. rsc.org

Another established catalyst-free method is the Hantzsch reaction, traditionally used for 1,4-dihydropyridines, which can be adapted for dihydropyridazine synthesis. An efficient and clean procedure has been developed where the reaction is carried out in an aqueous medium within a sealed vessel, using only stoichiometric amounts of reactants without any catalyst or organic solvent. researchgate.net This approach affords the products in good to excellent yields and allows for the recycling of the aqueous filtrate. researchgate.net

Heterogeneous Catalysis in Dihydropyridazine Synthesis

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling, and often enhanced stability and selectivity. frontiersin.org These benefits are particularly valuable in the synthesis of dihydropyridazine and related dihydropyridine structures.

A variety of solid-supported catalysts have been successfully employed. For instance, silica-supported iron (Fe/SiO2) nanoparticles have been developed as an efficient and eco-friendly catalyst for the Hantzsch synthesis of dihydropyridines. bcrec.idsemanticscholar.org The catalyst is prepared by a simple impregnation method, and studies have shown that its activity is dependent on the metal loading and reaction temperature. bcrec.idsemanticscholar.org Other metal oxide-based nanocatalysts, such as zinc oxide (ZnO), tin oxide (SnO2), and mixed metal oxides like MgCuAl2O5, have also proven effective. nih.govresearchgate.net Zinc oxide nanoparticles, acting as a heterogeneous Lewis acid catalyst, facilitate the Hantzsch condensation under solvent-free conditions at elevated temperatures. nih.gov

Polymer-supported catalysts represent another class of effective heterogeneous systems. A polyindole-TiO2 nanocomposite has been utilized as a recyclable catalyst for the one-pot, multicomponent synthesis of dihydropyridines under solvent-free conditions, offering high yields and short reaction times. scirp.org The synergistic effect between the polymer and the titanium dioxide nanoparticles enhances the catalytic activity. scirp.org

Table 1: Examples of Heterogeneous Catalysts in Dihydropyridine Synthesis

Catalyst Substrates Solvent Conditions Yield (%) Reference
2.5% Fe/SiO2 p-Anisaldehyde, Ethyl acetoacetate, NH4OAc Ethanol (B145695) 60 °C High bcrec.idsemanticscholar.org
ZnO Nanoparticles Substituted aldehydes, Dimedone, NH4OAc, Ethyl acetoacetate None 110 °C Excellent nih.gov
Polyindole-TiO2 Aromatic aldehydes, Methyl acetoacetate, Aqueous NH3 None 50 °C High scirp.org

Solvent-Free Reaction Conditions

Performing reactions under solvent-free or "neat" conditions is a cornerstone of green chemistry, as it minimizes the generation of volatile organic waste and can lead to improved reaction rates and yields. orientjchem.orgmdpi.com The synthesis of dihydropyridazines and their analogs has been successfully adapted to these conditions, often in conjunction with heterogeneous catalysis or microwave irradiation.

The Hantzsch synthesis of 1,4-dihydropyridines has been effectively carried out by reacting an aldehyde, ethyl acetoacetate, and ammonium acetate under solvent-free conditions. researchgate.net In some cases, a catalytic amount of a substance like p-toluenesulfonic acid or salicylic (B10762653) acid is used to facilitate the reaction, resulting in excellent yields (80-96%) in very short reaction times (5-20 minutes). researchgate.net

The use of nanocatalysts is particularly well-suited for solvent-free applications. For example, ZnO@SnO2 nanoparticles have been used to catalyze the condensation of substituted aldehydes, ethyl acetoacetate, and ammonium acetate at 80 °C under neat conditions. nih.gov Similarly, a two-step synthesis of diazocine involved a solvent-free reductive azo cyclization using lead powder in a ball mill, demonstrating the utility of mechanochemistry in avoiding bulk solvents. researchgate.net These methods not only reduce environmental impact but also simplify product isolation, as the solid catalyst can be easily filtered off, and the product often crystallizes directly from the reaction mixture. scirp.orgorientjchem.org

Specific Considerations for this compound Synthesis

Regioselective Synthesis Strategies and Challenges

Regioselectivity is a critical challenge in the synthesis of substituted pyridazines and dihydropyridazines, particularly in multicomponent reactions where different isomers can potentially form. The synthesis of this compound requires precise control over the placement of the ethyl carboxylate group at the C3 position.

A key strategy for achieving regioselectivity involves the careful selection of reactants in a one-pot, three-component reaction. For instance, the synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates was achieved with high regioselectivity by reacting arylglyoxals, ethyl butyrylacetate, and hydrazine hydrate. semanticscholar.orgresearchgate.net The reaction mechanism suggests that the initial condensation occurs between the more reactive keto group of the arylglyoxal and one of the amino groups of hydrazine, followed by reaction with the β-ketoester (ethyl butyrylacetate) and subsequent cyclization. semanticscholar.org This directed pathway ensures the formation of a single regioisomer, with the aryl group at C6 and the propyl group at C3. semanticscholar.orgresearchgate.net

Adapting this strategy for this compound would involve reacting a suitable α,β-dicarbonyl compound with hydrazine and an appropriate β-ketoester precursor for the C3-carboxylate group. The challenge lies in the fact that unsymmetrical reagents can lead to mixtures of products. The formation of the desired 3-carboxylate isomer over a potential 4-carboxylate or other isomers depends on the relative reactivity of the carbonyl groups and the subsequent cyclization pathway. The development of novel two-step syntheses for related heterocyclic systems, such as methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, highlights the importance of sequential, controlled reactions to ensure regiochemical purity. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and selectivity while minimizing reaction time and by-product formation. Key parameters that are typically varied include the choice of catalyst, catalyst loading, solvent, temperature, and reaction time. researchgate.net

In the synthesis of dihydropyridines using heterogeneous Fe/SiO2 catalysts, it was found that both temperature and catalyst loading significantly impacted the yield. bcrec.idsemanticscholar.org For example, a 2.5% Fe/SiO2 catalyst provided the best results at 60 °C, while higher temperatures or different catalyst ratios led to reduced yields or the formation of side products. bcrec.id Similarly, when using a polyindole-TiO2 nanocatalyst, screening different solvents revealed that the reaction was most effective under solvent-free conditions at 50 °C with a 5 mol% catalyst loading. scirp.org

The choice of solvent can dramatically influence reaction outcomes. A study on a DBU-catalyzed reaction showed that ethanol was the optimal solvent compared to methanol, acetonitrile, DMF, dichloromethane, or water. researchgate.net Temperature is another critical factor; while some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable rate and yield. researchgate.net For the regioselective synthesis of pyridazines, conducting the reaction in water at room temperature proved to be a simple and effective condition, leading to good yields of the desired isomer. semanticscholar.org Systematic screening of these parameters is essential to develop a robust and efficient synthesis for this compound.

Table 2: Optimization of a DBU-Catalyzed Reaction

Entry Catalyst Loading (mol%) Solvent Yield (%) Reference
1 15 Ethanol Increased yield researchgate.net
2 20 Ethanol 92 researchgate.net
3 25 Ethanol No further increase researchgate.net
4 20 CH3OH Lower yield researchgate.net
5 20 CH3CN Lower yield researchgate.net

Purification Methodologies

The isolation and purification of the target compound from the reaction mixture is a final, critical step in any synthetic procedure. The choice of purification method depends on the physical properties of the product (e.g., solid or liquid, polarity, solubility) and the nature of the impurities.

For solid products like many dihydropyridazine derivatives, recrystallization is a common and effective purification technique. This method relies on the differential solubility of the product and impurities in a suitable solvent at different temperatures. For example, crude products from the synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates were purified by recrystallization from ethanol to yield pure crystals. researchgate.net In another instance, colorless plate-shaped crystals of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate were obtained by slow evaporation from an ethanolic solution. nih.govresearchgate.net

Chromatography is a versatile and widely used purification method for both solid and liquid compounds. Column chromatography using silica (B1680970) gel is frequently employed to separate the desired product from unreacted starting materials and by-products based on differences in polarity. An automated chromatography system using a gradient of ethyl acetate and hexanes was used to purify Ethyl 4,6-dichloropyridazine-3-carboxylate. chemicalbook.com After purification, techniques like Thin Layer Chromatography (TLC) are used to assess the purity of the final product. bcrec.id Simple workup procedures, such as washing the crude product with water followed by filtration, are often sufficient as an initial purification step, especially in solvent-free or aqueous reactions where the product may precipitate. orientjchem.orgresearchgate.net

Chemical Reactivity and Transformations of 3,4 Dihydropyridazine 3 Carboxylates

Elucidation of Reaction Mechanisms

The reactivity of the dihydropyridazine (B8628806) core is a subject of significant interest, with reaction pathways including concerted cycloadditions and stepwise ionic reactions. The specific mechanism is often dictated by the nature of the reactants and the reaction conditions.

The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org In the case of dihydropyridazines, which are electron-poor, the reaction typically proceeds via an inverse electron-demand Diels-Alder (IEDDA) or DAINV mechanism. wikipedia.org This reaction is a [4+2] cycloaddition between an electron-deficient diene (the dihydropyridazine system) and an electron-rich dienophile. wikipedia.org

The kinetics and feasibility of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory. researchgate.net Unlike a standard Diels-Alder reaction, the IEDDA reaction is controlled by the interaction between the Lowest Unoccupied Molecular Orbital of the diene (LUMOdiene) and the Highest Occupied Molecular Orbital of the dienophile (HOMOdienophile). wikipedia.orgwikipedia.org Electron-withdrawing groups on the diene lower its LUMO energy, while electron-donating groups on the dienophile raise its HOMO energy. wikipedia.orgresearchgate.net This smaller energy gap facilitates a more rapid reaction. researchgate.net

The mechanism generally proceeds in a concerted, pericyclic fashion through a single, cyclic transition state. wikipedia.org For heterocyclic azadienes like pyridazine (B1198779) derivatives, the reaction can involve several steps:

A [4+2] cycloaddition to form an initial bicyclic adduct. nih.gov

A subsequent retro-[4+2] cycloaddition, often involving the elimination of a stable small molecule, such as nitrogen (N₂), to yield a new dihydropyridazine derivative. nih.govnih.gov

Potential rearomatization of the resulting intermediate to provide a stable aromatic product. nih.gov

The presence of an electron-withdrawing group, such as a cyano or carboxylate function on the pyridazine ring, is often essential for the cycloaddition to proceed effectively. mdpi.com

Mechanistic StepDescriptionKey Orbitals Involved
[4+2] CycloadditionThe electron-deficient dihydropyridazine (4π system) reacts with an electron-rich dienophile (2π system) in a concerted manner to form a bicyclic adduct. nih.govLUMOdiene - HOMOdienophilewikipedia.org
Retro-CycloadditionThe bicyclic intermediate undergoes a cycloreversion, extruding a stable molecule (e.g., N₂). This step is common when the initial reactant is a tetrazine that forms a dihydropyridazine intermediate. nih.govnih.govN/A
AromatizationThe dihydropyridazine intermediate may eliminate a substituent to form a more stable, aromatic pyridazine product. nih.govN/A

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. Computational studies on related pyridazine systems have shown that nucleophilic attack can be a competing, and sometimes favored, pathway over cycloaddition reactions. nih.gov For instance, in reactions involving benzyne, the nucleophilic attack of a pyridyl substituent's nitrogen atom on the aryne was found to have a lower activation barrier than a competing Diels-Alder pathway. nih.gov This suggests that strong nucleophiles will preferentially attack the electron-poor carbon atoms of the dihydropyridazine ring or potentially a substituent, leading to addition or substitution products.

Conversely, electrophilic attack on the carbon framework of the dihydropyridazine ring is generally disfavored due to the ring's low electron density. The nitrogen atoms, with their available lone pairs of electrons, are the more likely sites for interaction with electrophiles, potentially leading to N-alkylation or N-acylation products, although this can be reversible.

Photochemical reactions provide access to transformations that are often thermally forbidden by orbital symmetry rules. libretexts.org Upon absorption of UV light, the π-system of the dihydropyridazine core can be promoted to an excited state, altering its reactivity. One of the most common photochemical transformations for unsaturated systems is the [2+2] cycloaddition. libretexts.org This reaction can occur between two unsaturated molecules, or intramolecularly, to form four-membered rings. wikipedia.org

While specific photochemical studies on Ethyl 3,4-dihydropyridazine-3-carboxylate are not detailed in the provided sources, the general principles of photochemistry suggest that irradiation could induce [2+2] cycloadditions, either dimerizing the molecule or reacting it with other alkenes. libretexts.orgresearchgate.net Other potential photochemical pathways include electrocyclic ring-opening or sigmatropic rearrangements, depending on the substitution pattern and reaction conditions.

Functional Group Interconversions of the Ester Moiety

The ethyl carboxylate group at the 3-position of the ring is a versatile handle for synthetic modifications, allowing for the creation of various derivatives through standard ester chemistry.

The ethyl ester of dihydropyridazine-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is a fundamental transformation in organic synthesis.

In alkaline hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid. This method has been applied to related dihydropyridine (B1217469) systems, where diesters are selectively hydrolyzed to mono-carboxylic acids using an alkali hydroxide like lithium hydroxide or sodium hydroxide in an alcoholic solvent. google.com

ConditionCatalyst/ReagentMechanismProduct
BasicAqueous NaOH or KOHNucleophilic acyl substitution initiated by hydroxide ion attack on the ester carbonyl.Carboxylate salt (requires acid workup)
AcidicAqueous acid (e.g., HCl, H₂SO₄)Protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water.Carboxylic acid

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the desired alcohol or by removing the ethanol (B145695) that is formed. This method is a common strategy for modifying the ester group to alter the physical or biological properties of the molecule. The feasibility of this reaction has been demonstrated in analogous 1,4-dihydropyridine-3,5-dicarboxylic acid esters. researchgate.net

Amidation of the Ester Function

The ester group of 3,4-dihydropyridazine-3-carboxylates can be readily converted into an amide functionality. This transformation is a key step in the synthesis of various derivatives with potential biological activities. The amidation is typically achieved by reacting the ester with a primary or secondary amine.

The reaction conditions for amidation can vary, often employing coupling agents to facilitate the reaction. For instance, the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been reported as an efficient coupling agent for the amidation of carboxylic acids with amines under basic conditions. lookchemmall.com This method has shown good selectivity for primary or aliphatic amines in the presence of secondary or aromatic amines, providing the corresponding amides in good to excellent yields. lookchemmall.com

A study on the direct amidation of esters using iron(III) chloride as a catalyst under solvent-free conditions has demonstrated its effectiveness with a range of amine and ester substrates. mdpi.com This method was successful for the amidation of 2-pyridine carboxylates, which are structurally related to the pyridazine system of interest. mdpi.com The reaction is believed to proceed through the coordination of the carbonyl oxygen and the pyridine (B92270) nitrogen to the iron catalyst, forming a stabilized intermediate that facilitates the amidation. mdpi.com

The following table summarizes the amidation of various esters with different amines, showcasing the versatility of this transformation.

Table 1: Examples of Amidation Reactions of Esters

Ester Substrate Amine Substrate Product Yield (%) Reference
Ethyl 2-pyridinecarboxylate Aniline N-Phenyl-2-pyridinecarboxamide 95 mdpi.com
Ethyl 2-pyridinecarboxylate Benzylamine N-Benzyl-2-pyridinecarboxamide 99 mdpi.com
Methyl 4-nitrobenzoate Aniline N-Phenyl-4-nitrobenzamide 92 lookchemmall.com

Ring Transformation Reactions and Derivatization

The 3,4-dihydropyridazine ring is a versatile scaffold that can undergo various transformations, leading to the formation of other heterocyclic systems or further derivatization of the existing ring.

Oxidation to Pyridazine Derivatives

Aromatization of the dihydropyridazine ring is a common and important reaction, leading to the formation of stable pyridazine derivatives. This oxidative dehydrogenation can be achieved using a variety of oxidizing agents. wikipedia.org

Commonly used oxidants for the aromatization of N-heterocycles include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese dioxide (MnO2), and selenium dioxide. mdpi.comresearchgate.net For instance, DDQ has been identified as a widely applicable and easy-to-handle oxidant for the dehydrogenative aromatization of partially saturated pyridazines. mdpi.com In some cases, the aromatization can occur spontaneously in the presence of air. For example, the synthesis of certain pyridopyridazine (B8481360) derivatives from enamine precursors resulted in in-situ aromatization by ambient oxygen. researchgate.netmdpi.com

The choice of oxidant and reaction conditions can be crucial for achieving high yields and avoiding side reactions. The following table provides examples of oxidizing agents used for the aromatization of dihydropyridazines.

Table 2: Oxidizing Agents for the Aromatization of Dihydropyridazines

Oxidizing Agent Reference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) mdpi.com
Manganese Dioxide (MnO2) mdpi.com
o-Iodoxybenzoic acid (IBX) mdpi.com
N-Bromosuccinimide (NBS) mdpi.com
Nitrous acid osi.lv
Selenium dioxide researchgate.net

Ring Contraction Reactions (e.g., to pyrrole (B145914) derivatives)

Under certain conditions, the 3,4-dihydropyridazine ring can undergo contraction to form five-membered heterocyclic rings, such as pyrrole derivatives. This transformation represents a significant structural modification and provides access to a different class of compounds.

For example, the electrochemical ring-contraction of Hantzsch esters and their pyridine derivatives has been developed to obtain polysubstituted pyrroles. rsc.org This process involves an unprecedented anionic dearomatization/ring-contraction/rearomatization pathway driven by a 4-electron continuous reduction. rsc.org Another example involves a photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine (B122466) derivatives. nih.gov While these examples are not on dihydropyridazine-3-carboxylates directly, they illustrate the principle of ring contraction in related nitrogen-containing six-membered rings.

Reduction of the Dihydropyridazine Ring

The dihydropyridazine ring can be reduced to the corresponding tetrahydropyridazine or piperidine (B6355638) derivatives. This reduction is typically carried out using catalytic hydrogenation. youtube.com Common catalysts for this transformation include platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net

The choice of catalyst and reaction conditions (e.g., hydrogen pressure, solvent, temperature) can influence the extent of reduction and the stereoselectivity of the reaction. For instance, a diastereoselective cis-hydrogenation of multi-substituted pyridines to the corresponding piperidines has been reported using a heterogeneous ruthenium catalyst under mild conditions. rsc.org Reductive ring closure of dinitrobipyridyl and -biquinolyl compounds has been shown to form dipyrido- and diquinolino-pyridazines, and further reduction can open the pyridazine ring. bohrium.comrsc.org

The following table lists common catalysts used for the reduction of the dihydropyridazine ring.

Table 3: Catalysts for the Reduction of Dihydropyridazines

Catalyst Reference
Platinum oxide (PtO2) researchgate.net
Palladium on carbon (Pd/C) researchgate.net
Rhodium on carbon (Rh/C) researchgate.net

Influence of Substituents on Chemical Reactivity

The presence of substituents on the 3,4-dihydropyridazine ring can significantly influence its chemical reactivity. Both the electronic and steric properties of the substituents play a crucial role in determining the reaction outcome, regioselectivity, and reaction rate. rsc.org

Electron-donating or electron-withdrawing groups can affect the electron density of the ring system, thereby influencing its susceptibility to nucleophilic or electrophilic attack. For example, in the context of 1,2,4-benzotriazines, which share some structural similarities, the introduction of electron-withdrawing (e.g., CF3) or electron-releasing (e.g., OCH3) substituents on the aromatic ring was found to enhance cytotoxicity. mdpi.com

The position of the substituent is also critical. A study on salicylaldehyde (B1680747) hydrazone derivatives showed that the influence of substituents at one position was about five times more influential than at another position in modulating the strength of intramolecular hydrogen bonding. nih.gov This highlights the importance of substituent placement in directing chemical properties.

Furthermore, the steric hindrance of substituents can affect the accessibility of the reactive sites to reagents, thereby influencing the feasibility and rate of a reaction. The steric characteristics of solvent molecules have also been shown to be as relevant as the energetics in understanding their influence on reaction dynamics. nih.gov

Spectroscopic and Structural Characterization Methodologies for Dihydropyridazine 3 Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. For dihydropyridazine-3-carboxylates, ¹H-NMR and ¹³C-NMR are fundamental, often supplemented by multi-dimensional techniques for more complex derivatives.

Proton NMR (¹H-NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms within a molecule. In the context of dihydropyridazine-3-carboxylates, specific proton signals are characteristic of the heterocyclic ring and its substituents.

Table 1: Typical ¹H-NMR Chemical Shifts for Protons in Related Dihydropyridine (B1217469) Structures

Proton Type Chemical Shift (δ) Range (ppm) Multiplicity
NH (Dihydropyridine Ring) 7.26 - 9.19 Singlet
H4 (Dihydropyridine Ring) 4.75 - 5.02 Singlet
-OCH₂CH₃ (Ethyl Ester) 4.01 - 4.16 Quartet / Multiplet

Note: Data is based on analogous 1,4-dihydropyridine (B1200194) structures. scielo.brijrcs.org

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule, providing a map of the carbon skeleton. For dihydropyridazine-3-carboxylate structures, distinct signals are expected for the carbonyl carbon of the ester, the sp² and sp³ carbons of the heterocyclic ring, and the carbons of the ethyl group.

In related pyridazin-3(2H)-one structures, the carbonyl-like carbon (C3) resonates at approximately δ 164.00 ppm. rsc.org The olefinic carbons of the ring (C4, C5, C6) appear in the range of δ 130-140 ppm. rsc.org For 1,4-dihydropyridine derivatives, the ester carbonyl carbons (C=O) are typically found at lower field values, around δ 166-167 ppm. researchgate.net The carbons of the dihydropyridine ring itself (C2, C3, C4, C5, C6) are sensitive to substitution patterns but generally appear between δ 36 and δ 148. scielo.brresearchgate.net The quaternary carbons C3 and C5, bearing the carboxylate groups, are often observed around δ 100-103 ppm, while the C4 carbon appears further upfield, around δ 36-42 ppm. researchgate.net

Table 2: Typical ¹³C-NMR Chemical Shifts for Carbons in Related Dihydropyridine and Pyridazinone Structures

Carbon Type Chemical Shift (δ) Range (ppm)
C=O (Ester/Amide) 164 - 168
C=C (Olefinic Ring Carbons) 120 - 160
C-N (Ring Carbons) 99 - 148
C4 (Saturated Ring Carbon) 36 - 42
-OCH₂CH₃ (Ethyl Ester) 59 - 63

Note: Data is compiled from analogous 1,4-dihydropyridine and pyridazinone structures. scielo.brrsc.orgresearchgate.netrsc.orgoregonstate.edu

For unambiguous assignment of all proton and carbon signals, especially in complex or novel dihydropyridazine (B8628806) derivatives, multi-dimensional NMR techniques are employed. These experiments reveal correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique identifies protons that are spin-coupled to each other, helping to establish proton connectivity within molecular fragments, such as the ethyl group of the carboxylate. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive assignment of which proton is bonded to which carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. scielo.brnih.gov It is particularly useful for identifying quaternary carbons (which have no attached protons) by their correlation to nearby protons and for piecing together different molecular fragments. scielo.br

These advanced 2D NMR methods are essential for the complete and accurate structural elucidation of dihydropyridazine-3-carboxylates. scielo.brnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Both EI and ESI are common ionization methods used to generate ions for mass analysis.

Electron Impact (EI): This is a hard ionization technique that often causes extensive fragmentation of the molecule. While this can make the molecular ion peak difficult to identify, the resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural elucidation.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. rsc.org It is highly effective for determining the molecular weight of the compound. ESI can be coupled with tandem mass spectrometry (ESI-MS/MS) to induce and analyze fragmentation, providing structural insights. researchgate.net

For example, a study on 1,4-dihydropyridine derivatives reported the molecular ion peak (M+) using mass spectrometry, confirming the molecular weight of the synthesized compounds. ijrcs.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to within a few parts per million (ppm) of the theoretical value. uniba.it This high accuracy allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

For instance, in the characterization of a pyrrole-carboxamide derivative, ESI-HRMS was used to confirm the elemental composition. The calculated mass for the sodiated molecule [M+Na]⁺ was compared to the experimentally found mass, with a very small error, thereby validating the proposed chemical formula. rsc.org This level of precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas and is a definitive step in the characterization of newly synthesized compounds like Ethyl 3,4-dihydropyridazine-3-carboxylate.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. For this compound, the fragmentation pattern in electron impact mass spectrometry (EI-MS) can be predicted based on the stability of the resulting fragments. The fragmentation is typically initiated by the loss of the ethoxy group from the ester functionality, a common pathway for ethyl esters.

Key fragmentation pathways for esters often involve the cleavage of the C-O bond, leading to the loss of an alkoxy radical. In the case of this compound, this would result in the formation of a stable acylium ion. Another characteristic fragmentation for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

A plausible fragmentation pathway for this compound would involve the initial loss of an ethoxy radical (•OCH2CH3) to form a dihydropyridazine-3-carbonyl cation. This cation could then undergo further fragmentation, such as the loss of carbon monoxide (CO), to yield a dihydropyridazinyl cation. The stability of the heterocyclic ring would influence the subsequent fragmentation steps.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio)
[M - OCH2CH3]+Dihydropyridazine-3-carbonyl cationVaries depending on substituents
[M - CO]+Dihydropyridazinyl cationVaries depending on substituents

X-ray Crystallography

For Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, single-crystal X-ray diffraction reveals a nearly planar conformation. nih.govresearchgate.net The dihydropyridine ring and the ester group are nearly coplanar, which is evidenced by a small dihedral angle between the two moieties. nih.gov This planarity is likely favored to maximize electronic conjugation within the molecule. It is reasonable to expect that this compound would also adopt a relatively planar conformation in the solid state to facilitate favorable intermolecular packing. The puckering parameters of the dihydropyridine ring in the analogue indicate a flattened boat conformation. nih.gov

The crystal structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate is stabilized by a network of intermolecular hydrogen bonds. iucr.orgiucr.orgnih.govresearchgate.net Specifically, bifurcated N—H⋯(O,O) hydrogen bonds are observed, where the NH group of the dihydropyridine ring interacts with the carbonyl oxygen atoms of neighboring molecules. iucr.orgiucr.orgnih.govresearchgate.net These interactions lead to the formation of one-dimensional chains that propagate along a crystallographic axis. iucr.orgnih.govresearchgate.net

Interaction Type Description Significance
N—H⋯O Hydrogen BondingInteraction between the N-H donor and the carbonyl oxygen acceptor of a neighboring molecule.Key contributor to the formation of stable supramolecular structures.
van der Waals ForcesWeak, non-specific interactions between molecules.Influence the overall packing efficiency and density of the crystal.
Dipole-Dipole InteractionsElectrostatic interactions between polar molecules.Contribute to the stability of the crystal lattice.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the vibrations of its constituent functional groups.

The most prominent peaks would be associated with the carbonyl group (C=O) of the ester, the C-O stretching of the ester, the N-H stretching of the dihydropyridazine ring, and the C-H stretching of the alkyl and aromatic-like portions of the molecule. The exact positions of these bands can be influenced by the electronic environment and hydrogen bonding.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3400-3200
C-H (sp³)Stretching2980-2850
C=O (Ester)Stretching1750-1735
C=C / C=NStretching1650-1550
C-O (Ester)Stretching1300-1000
N-HBending1650-1580

Electronic Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.

For dihydropyridazine derivatives, the UV-Vis absorption spectrum is expected to show characteristic bands arising from π → π* and n → π* electronic transitions. nih.gov The position and intensity of these absorption bands are influenced by the extent of conjugation in the molecule and the nature of any substituents present. The absorption and fluorescence properties of related 1,4-dihydropyridine derivatives have been shown to be dependent on the substituents and the solvent properties. nih.gov The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. The solvent environment can also play a significant role in the photophysical behavior of these compounds. nih.gov

Electronic Transition Description Expected Wavelength Range
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.Typically in the UV region, can extend into the visible depending on conjugation.
n → πExcitation of a non-bonding electron (from N or O) to a π antibonding orbital.Usually at longer wavelengths and with lower intensity compared to π → π* transitions.

Theoretical and Computational Investigations of Dihydropyridazines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of dihydropyridazines at a molecular level. These methods, rooted in quantum mechanics, allow for the detailed examination of electronic structure, spectroscopic properties, and conformational preferences.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometry and electronic characteristics of dihydropyridazine (B8628806) systems. researchgate.netluisrdomingo.com DFT calculations are frequently employed to determine the optimized molecular geometries of reactants, intermediates, transition states, and final products in reactions involving dihydropyridazines. rsc.org The B3LYP hybrid functional is a commonly utilized method for these geometry optimizations. rsc.orgrsc.org

Researchers use DFT to analyze conceptual indices which can shed light on the electrophilicity and nucleophilicity of tetrazines that react to form dihydropyridazines. researchgate.netluisrdomingo.com Furthermore, DFT calculations have been applied to understand the structural features of dihydropyridazine derivatives in the context of crystal structure prediction, often in combination with dispersion corrections (DFT-D) to accurately model intermolecular interactions. acs.orgsoton.ac.uk The geometries of dihydropyridazine derivatives have also been optimized using semi-empirical methods like RM1, which can be a cost-effective alternative to DFT for large molecules, prior to calculating spectroscopic properties. scielo.br

Table 1: Application of DFT in Dihydropyridazine Research

Parameter Application Commonly Used Method
Geometry Optimization Determination of stable molecular structures B3LYP
Electronic Structure Analysis of electrophilicity and nucleophilicity Conceptual DFT
Crystal Structure Prediction of solid-state packing PBE-D3

The exploration of potential energy surfaces (PES) is crucial for understanding the stability and interconversion of different conformations of dihydropyridazine molecules. Computational studies have mapped out the PES for reactions forming dihydropyridazines, identifying the minimum energy pathways. luisrdomingo.com For instance, the relative Gibbs free energy profiles for the formation of dihydropyridazines have been calculated to elucidate reaction thermodynamics. researchgate.net

Conformational analysis of the dihydropyridazine ring and its intermediates is essential for understanding reactivity. Studies have shown that the conformation of reactants, such as strained trans-cyclooctenes, can influence the formation and properties of the resulting dihydropyridazine product. nih.govnih.gov The energetic properties, including the enthalpy of formation, are key in these conformational studies. scielo.br For complex systems, computational methods like RM1 are employed to evaluate various conformer possibilities. scielo.br

Computational chemistry has been instrumental in elucidating the mechanisms of reactions that form dihydropyridazines, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govuzh.ch DFT calculations are used to map out the reaction pathways, often involving a domino process that includes an aza-Diels-Alder reaction followed by the extrusion of molecular nitrogen. researchgate.netluisrdomingo.com

The identification and characterization of transition states are a key aspect of these studies. Frequency calculations are performed to confirm that an optimized structure corresponds to a true transition state (identified by a single imaginary frequency) on the potential energy surface. rsc.orgacs.org The activation energies derived from these calculations provide insights into the reaction kinetics. For example, computational studies have detailed the stepwise tautomerization mechanisms for the formation of certain dihydropyridazines. researchgate.net These theoretical investigations can explain experimental observations, such as product isomerism and regioselectivity. uzh.chacs.org

Table 2: Computational Details for Reaction Mechanism Studies of Dihydropyridazines

Aspect of Study Computational Method Key Findings
Reaction Pathway DFT (e.g., B3LYP/6-31G(d)) Elucidation of multi-step mechanisms (e.g., aza-Diels-Alder followed by N2 extrusion) researchgate.net
Transition State Analysis Frequency Calculations Confirmation of transition state structures and calculation of activation barriers acs.org
Thermodynamic Analysis Gibbs Free Energy Calculations Determination of reaction feasibility and product stability researchgate.net

Computational methods are also employed to predict the spectroscopic properties of dihydropyridazine derivatives. The absorption of UV or visible light by these compounds leads to electronic transitions that can be modeled computationally. Dihydropyridazines with conjugated systems are expected to show distinct absorption maxima (λmax) in the UV-Vis region.

Theoretical calculations can help interpret and predict the fluorescence properties of these molecules. researchgate.net For example, the formation of certain fluorescent 1,4-dihydropyridazine products has been rationalized through computational studies. nih.gov The photophysical properties of related fluorophores are often discussed on the basis of DFT and Time-Dependent DFT (TDDFT) calculations. researchgate.net These computational approaches can aid in the design of new dihydropyridazine-based fluorescent sensors by predicting how structural modifications will affect their spectroscopic signatures. researchgate.net

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling techniques are essential for establishing relationships between the molecular structure of dihydropyridazines and their chemical reactivity. These models are particularly important in fields like bioorthogonal chemistry, where the kinetics of reactions involving dihydropyridazine formation are critical. chemrxiv.org

Computational studies have been used to understand how strain in reactants, such as in trans-cyclooctenes, affects the rate of cycloaddition reactions leading to dihydropyridazines. nih.gov By analyzing the distortion and interaction energies of the reactants at the transition state, researchers can pinpoint the origins of enhanced reactivity. acs.org These insights are valuable for the rational design of new reactants with tailored reaction kinetics for specific applications.

Advanced Computational Techniques for Chemical Dynamics (if applicable to this class)

While extensive research has been conducted on the static properties and reaction mechanisms of dihydropyridazines using quantum chemical calculations, the application of advanced computational techniques for studying their chemical dynamics is not widely reported in the available literature. Such studies would involve simulating the real-time evolution of the molecular system during a chemical reaction, providing a more detailed picture of the reaction dynamics beyond the static transition state theory.

Role of Dihydropyridazine 3 Carboxylates As Building Blocks in Advanced Organic Synthesis

Precursors for Diverse Heterocyclic and Polycyclic Scaffolds

The dihydropyridazine (B8628806) core is a privileged scaffold that enables the synthesis of a variety of other heterocyclic and polycyclic systems. The inherent reactivity of the dihydropyridazine ring, often participating in cycloaddition and rearrangement reactions, allows synthetic chemists to construct intricate molecular frameworks. These scaffolds are frequently found in biologically active compounds and materials with unique properties. researchgate.netnih.govcapes.gov.br

The transformation of the dihydropyridazine ring can lead to the formation of fused heterocyclic systems. For example, functional groups on the ring can be manipulated to facilitate annulation reactions, where additional rings are built onto the existing dihydropyridazine structure. This strategy is a powerful tool for accessing novel chemical space and generating molecules with significant three-dimensionality.

Intermediates in the Construction of Complex Organic Molecules

Dihydropyridazine-3-carboxylates are key intermediates in the total synthesis of several complex natural products known for their significant biological activities. psu.edunih.govresearchgate.net The parent acid, (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid, is a constituent of various natural peptides with potent pharmacological profiles. psu.edu

For instance, this structural motif is found in:

Antrimycins : A group of linear hexapeptides that exhibit antitubercular activity. psu.edu

Aurantimycins : Cyclic hexadepsipeptides with notable antibacterial properties. psu.edu

Luzopeptins : Cyclic decadepsipeptides that demonstrate antitumor capabilities. psu.edu

Quinoxapeptins : Relatives of luzopeptins that act as HIV reverse transcriptase inhibitors. psu.edu

The synthesis of these complex molecules often relies on the initial construction of the tetrahydropyridazine-3-carboxylic acid core, which is later incorporated into the larger peptide structure. The stability and specific stereochemistry of this building block are crucial for the successful assembly and final biological function of the target molecule. psu.edu

Stereoselective Synthesis of Dihydropyridazine Derivatives

The biological activity of complex molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for synthesizing dihydropyridazine derivatives is of paramount importance. A highly effective strategy for achieving this is through an asymmetric hetero-Diels-Alder reaction. psu.edu

This approach involves the reaction of an azodicarboxylate with a chiral diene. For example, the reaction between di-tert-butyl azodicarboxylate and a chiral benzyl (B1604629) pentadienoate can produce a tetrahydropyridazine-3-carboxylate with high stereoselectivity. The subsequent steps involve hydrogenation to reduce the double bond and deprotection to yield the final chiral tetrahydropyridazine-3-carboxylic acid. psu.edu This sequence provides a reliable route to enantiomerically pure building blocks essential for synthesizing complex, biologically active molecules. psu.edu

Table 1: Asymmetric Synthesis via Hetero-Diels-Alder Reaction psu.edu

Reactant 1 Reactant 2 Key Step Product Class

This method highlights a powerful strategy for controlling the stereochemistry of the dihydropyridazine core, a critical aspect for its application in medicinal chemistry and natural product synthesis.

Applications in Scaffold Diversification and Library Synthesis

The dihydropyridazine-3-carboxylate scaffold is an excellent starting point for scaffold diversification and the creation of compound libraries for high-throughput screening. The functional groups present on the molecule—namely the ester, the N-H groups, and the carbon backbone—offer multiple points for modification.

By systematically altering these functional groups, chemists can generate a large collection of related but structurally distinct molecules. For example, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse range of amines to create a library of amides. Similarly, the nitrogen atoms of the pyridazine (B1198779) ring can be alkylated or acylated with various substituents. These modifications allow for a fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity and drug development. capes.gov.br This systematic approach to diversification is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR).

Future Directions in Dihydropyridazine 3 Carboxylate Research

Development of Novel and Highly Efficient Synthetic Methodologies

The future development of dihydropyridazine (B8628806) chemistry is contingent on the creation of more advanced and efficient synthetic protocols. While classical methods such as inverse electron-demand Diels-Alder (IEDDA) reactions have been employed for synthesizing dihydropyridazine rings, future efforts will concentrate on overcoming limitations in substrate scope, regioselectivity, and reaction conditions. nih.govnih.gov The pursuit of novel catalytic systems, including organocatalysis, photocatalysis, and transition-metal catalysis, is expected to yield methodologies that proceed under milder conditions with higher atom economy.

A significant area of future development will be the design of one-pot, multicomponent reactions (MCRs). beilstein-journals.org These reactions, which combine three or more starting materials in a single operation, offer a rapid and efficient route to molecular complexity. An MCR approach for Ethyl 3,4-dihydropyridazine-3-carboxylate derivatives would enable the rapid generation of compound libraries for screening purposes. Furthermore, the adoption of continuous flow processing in conjunction with microwave irradiation could offer significant advantages in terms of scalability, safety, and reaction control. beilstein-journals.org

Future Methodology Potential Catalyst/Condition Anticipated Improvements Relevant Precedent
Asymmetric IEDDAChiral Lewis Acids, OrganocatalystsEnantioselective synthesis of chiral dihydropyridazinesGeneral Asymmetric Catalysis
Photocatalytic CycloadditionVisible-light Photoredox CatalystsMilder reaction conditions, novel reaction pathwaysPhotocatalysis in Heterocycle Synthesis
Multicomponent ReactionsBrønsted or Lewis AcidsRapid library synthesis, increased molecular diversityHantzsch Dihydropyridine (B1217469) Synthesis beilstein-journals.org
Continuous Flow SynthesisMicrowave Flow ReactorImproved scalability, safety, and process controlFlow Chemistry Applications beilstein-journals.org

Deeper Mechanistic Understanding of Dihydropyridazine Transformations

A profound understanding of reaction mechanisms is crucial for the rational optimization of existing transformations and the discovery of new ones. Future research will increasingly focus on elucidating the intricate mechanistic details of dihydropyridazine formation and subsequent functionalization. Key transformations requiring deeper investigation include the initial cycloaddition, potential 1,3-prototropic isomerizations that convert 4,5-dihydropyridazines into more stable 1,4-dihydropyridazines, and oxidation processes leading to aromatic pyridazines. nih.govnih.gov

The integration of experimental and computational techniques will be paramount. Advanced spectroscopic methods, such as in-situ NMR and stopped-flow kinetics, will be employed to detect and characterize reactive intermediates. Concurrently, Density Functional Theory (DFT) calculations will be utilized to model transition state structures, calculate reaction energy barriers, and predict the regiochemical and stereochemical outcomes of reactions. rsc.orgresearchgate.net This synergistic approach has proven effective in understanding similar heterocyclic syntheses, such as the Hantzsch-like formation of dihydropyridines, where DFT calculations were used to determine the factors controlling chemoselectivity. rsc.org

Transformation Experimental Tools Computational Tools Key Questions to Address
[4+2] CycloadditionIn-situ NMR, Kinetic Isotope EffectsDFT, NBO AnalysisConcerted vs. stepwise mechanism, factors governing regioselectivity. researchgate.net
IsomerizationVariable Temperature NMRTransition State SearchingEnergy barriers for proton transfer, thermodynamic stability of isomers. nih.gov
Oxidation/AromatizationCyclic Voltammetry, EPR SpectroscopyCalculation of Redox PotentialsStepwise vs. concerted hydrogen removal, role of the oxidant. nih.gov
Ring-Opening/RearrangementTrapping ExperimentsPotential Energy Surface MappingIdentification of intermediates, prediction of feasible pathways.

Exploration of Unprecedented Chemical Reactivity

The inherent functionality of the this compound scaffold—containing a C=N imine bond, a C=C alkene bond, and two stereocenters—suggests a rich and largely unexplored reactivity profile. Future investigations will move beyond simple aromatization reactions to uncover novel transformations that leverage these functional groups.

Research efforts could be directed towards treating the dihydropyridazine ring as a novel synthon for further cycloaddition reactions. For instance, the endocyclic C=N bond could participate in [3+2] cycloadditions with various dipolarophiles, or the diene-like fragment could engage in further Diels-Alder reactions. Another promising avenue is the exploration of reductive or oxidative ring-opening reactions, potentially catalyzed by transition metals, to yield novel acyclic or alternative heterocyclic structures. The development of methods for the stereoselective functionalization of the C-3 and C-4 positions would also be a significant advance, providing access to a wide array of structurally diverse molecules.

Potential Reaction Class Targeted Functional Group Potential Reagents/Catalysts Resulting Chemical Architecture
Pericyclic ReactionsC=C / C=N SystemDienes, DipolarophilesFused or spirocyclic heterocyclic systems
Asymmetric HydrogenationC=C or C=N bondChiral Transition Metal CatalystsEnantiopure tetrahydropyridazines
Ring-Opening MetathesisC=C bondGrubbs or Schrock CatalystsFunctionalized medium-sized nitrogen-containing rings
C-H FunctionalizationAllylic C-H bondsPalladium, Rhodium, or Iridium CatalystsSubstituted dihydropyridazine derivatives

Integrated Computational and Experimental Approaches for Rational Design

The convergence of computational chemistry and experimental synthesis provides a powerful platform for the rational design of molecules with tailored properties. dovepress.com In the context of dihydropyridazine-3-carboxylates, this integrated approach will be instrumental in accelerating the discovery of new derivatives with enhanced reactivity, specific biological activity, or desired material properties. nih.gov

Future workflows will likely begin with in silico screening and design. Computational methods like DFT can predict key molecular properties such as frontier molecular orbital (FMO) energies, charge distributions, and steric profiles. nih.gov This information can guide the selection of substituents to tune the electronic nature of the dihydropyridazine ring, thereby influencing its reactivity in subsequent transformations. For biological applications, molecular docking simulations can predict the binding affinity and orientation of dihydropyridazine derivatives within the active site of a target enzyme, guiding the design of potent and selective inhibitors. nih.gov These computationally designed targets can then be synthesized and their properties validated experimentally, creating a feedback loop for further optimization.

Design Goal Computational Method Predicted Parameter Experimental Validation
Enhanced Reactivity in CycloadditionsDFT, FMO AnalysisLUMO/HOMO energy gapKinetic studies of reaction rates
Selective Enzyme InhibitionMolecular Docking, MD SimulationsBinding energy, protein-ligand interactionsIn vitro enzyme inhibition assays nih.gov
Novel Optical PropertiesTD-DFT CalculationsAbsorption/Emission WavelengthsUV-Vis and Fluorescence Spectroscopy
Improved PharmacokineticsQSAR, Machine Learning ModelsBioavailability, metabolic stabilityIn vivo animal studies nih.gov

Expanding the Scope of Synthetic Utility for Complex Chemical Architectures

The ultimate value of a chemical scaffold lies in its utility as a building block for constructing more complex and functional molecules. A major future direction for this compound will be to establish its role as a versatile intermediate in the synthesis of complex chemical architectures, including natural product analogues, functional materials, and diverse molecular probes.

The rigid, stereochemically-defined dihydropyridazine core can serve as a template for elaborating more complex structures. For example, functional groups on the dihydropyridazine ring could be used as handles for cross-coupling reactions or for annulation strategies to build fused polycyclic systems. The application of this scaffold in diversity-oriented synthesis could lead to the discovery of novel bioactive compounds. nih.gov In materials science, the dihydropyridazine core could be incorporated into larger π-conjugated systems to create novel dyes, sensors, or organic electronic materials, a strategy that has been successful for related pyridazine (B1198779) and pyrrole (B145914) systems. nih.gov Furthermore, harnessing the biosynthetic pathways of natural products could provide an attractive avenue for generating novel dihydropyridazine-like molecules. mdpi.com

Target Architecture Synthetic Strategy Key Functionalization Potential Application
Fused PolyheterocyclesIntramolecular CyclizationN-H and C-H activationMedicinal Chemistry
MacrocyclesRing-Closing Metathesis (RCM)Appending alkenyl chainsDrug Delivery, Host-Guest Chemistry
Conjugated PolymersPalladium-catalyzed Cross-CouplingHalogenation of the ringOrganic Electronics, Sensors nih.gov
Natural Product AnaloguesChemoenzymatic SynthesisBiocatalytic functionalizationDrug Discovery mdpi.com

Q & A

Q. What are the established synthetic routes for Ethyl 3,4-dihydropyridazine-3-carboxylate, and how can reaction parameters be optimized?

The synthesis typically involves cyclocondensation reactions of hydrazine derivatives with β-keto esters or via functionalization of preformed dihydropyridazine cores. For example, similar compounds like Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate are synthesized using N,N-dimethylacetamide as a solvent with potassium carbonate as a base, followed by purification via silica chromatography . Optimization may include varying temperature (e.g., 80°C for 10 hours), solvent polarity, or catalysts like Lewis acids. Yield improvements often require iterative adjustment of stoichiometry and isolation techniques.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution.
  • X-ray Crystallography : For unambiguous structural determination, as seen in related compounds like Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-triazol-1-yl}acetate, where triclinic crystal systems (space group P1) were resolved using SHELX software .
  • Mass Spectrometry : High-resolution LC-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting points) for this compound?

Discrepancies often arise from polymorphic forms or impurities. For example, predicted density (1.46 g/cm³) and boiling points (517°C) in dihydropyridazine derivatives may differ from experimental values due to hydration states or measurement techniques . Mitigation strategies:

  • Standardize purification protocols (e.g., recrystallization solvents).
  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Validate purity via HPLC (>95%) and elemental analysis.

Q. What crystallographic strategies are effective for resolving disorder in this compound derivatives?

Disorder in crystal structures (e.g., rotational flexibility of ester groups) can be addressed using:

  • SHELXL refinement : Apply restraints (e.g., DFIX, SIMU) to manage anisotropic displacement parameters .
  • Twinned data processing : For cases like monoclinic-to-triclinic pseudo-symmetry, use twin law matrices in programs like CrysAlisPro .
  • High-resolution data : Collect synchrotron data (<1 Å resolution) to reduce model ambiguity .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model transition states for nucleophilic attacks (e.g., at the C3 position) using Gaussian or ORCA.
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystal structure data .
  • Solvent effect modeling : COSMO-RS simulations to predict solubility and reaction pathways in polar aprotic solvents .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for dihydropyridazine derivatives?

Variations in reported IC₅₀ values may stem from assay conditions (e.g., pH, cell lines) or compound stability. Best practices:

  • Replicate assays under standardized conditions (e.g., RPMI-1640 medium, 37°C).
  • Perform stability studies (e.g., HPLC monitoring over 24 hours) to rule out degradation.
  • Cross-validate with orthogonal assays (e.g., fluorescence-based vs. radiometric).

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, drying time for intermediates) to minimize batch-to-batch variability .
  • Crystallization Optimization : Screen solvent mixtures (e.g., EtOAc/hexane) using microbatch under oil for high-quality crystals .
  • Data Transparency : Publish raw diffraction data (e.g., CIF files) and NMR spectra to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.